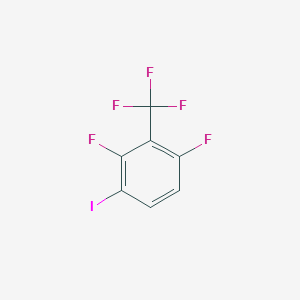

2,6-Difluoro-3-iodobenzotrifluoride

Description

Significance of Fluorinated Aromatic Compounds in Advanced Chemistry

The introduction of fluorine into aromatic compounds has become a cornerstone of modern medicinal chemistry and materials science. bohrium.comnih.govresearchgate.net The strategic placement of fluorine atoms can dramatically alter a molecule's physicochemical properties. researchgate.nettandfonline.com Fluorine's high electronegativity and small atomic size can enhance the potency, selectivity, metabolic stability, and pharmacokinetic profile of drug candidates. nih.govtandfonline.com

Key effects of fluorination on aromatic compounds include:

Metabolic Stability: Replacing a hydrogen atom with fluorine can block sites of oxidative metabolism, increasing the drug's lifespan and efficacy. researchgate.netacs.org

Binding Affinity: Fluorine can modulate the pKa of nearby functional groups, which can enhance bioavailability and affinity for protein targets. nih.govtandfonline.com

Lipophilicity and Permeability: The addition of fluorine or trifluoromethyl groups to an aryl ring generally increases lipophilicity and can improve membrane permeability. nih.govacs.org

The trifluoromethyl (CF3) group, in particular, is a common feature in pharmaceuticals and agrochemicals. researchgate.net It is known to enhance metabolic stability and lipophilicity, making it a valuable substituent in drug design. The presence of multiple fluorine atoms and a trifluoromethyl group in 2,6-Difluoro-3-iodobenzotrifluoride suggests its potential as a precursor for complex, biologically active molecules.

Overview of Benzotrifluoride (B45747) Derivatives in Synthetic Methodologies

Benzotrifluoride (BTF), or trifluoromethylbenzene, and its derivatives are widely used in chemical synthesis, both as solvents and as key intermediates. researchgate.net BTF is considered a more environmentally friendly solvent than many chlorinated hydrocarbons like dichloromethane (B109758) and is suitable for a wide range of reactions, including transition-metal catalyzed processes. researchgate.netacs.org

As synthetic intermediates, benzotrifluoride derivatives are precursors for a vast array of products, including pharmaceuticals, dyes, and crop protection chemicals. researchgate.net The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aromatic ring. For example, it deactivates the ring towards electrophilic substitution while promoting nucleophilic aromatic substitution, especially when other electron-withdrawing groups are present. researchgate.net Nitro-substituted benzotrifluorides, for instance, are important intermediates for producing substituted anilines, which are precursors to herbicides. google.com The specific substitution pattern of this compound, with two fluorine atoms ortho to the trifluoromethyl group, further modifies its electronic properties and reactivity in synthetic applications.

Role of Iodine in Aromatic Functionalization Strategies

The iodine substituent on the aromatic ring of this compound is of great synthetic importance. Aryl iodides are versatile intermediates in organic synthesis, primarily because the carbon-iodine bond is relatively weak, making iodine an excellent leaving group in a variety of cross-coupling reactions.

Common synthetic applications involving aryl iodides include:

Cross-Coupling Reactions: Aryl iodides are frequently used in palladium-catalyzed reactions such as Sonogashira, Suzuki, and Heck couplings to form new carbon-carbon bonds. The Sonogashira coupling of 3-iodobenzotrifluoride (B1329313) with phenylacetylene (B144264) is a documented example of this utility. chemicalbook.com

Electrophilic Iodination: The introduction of iodine onto an aromatic ring can be achieved through electrophilic aromatic substitution. libretexts.org This process often requires an oxidizing agent to convert molecular iodine (I₂) into a more potent electrophilic species, sometimes represented as I+. libretexts.orgmanac-inc.co.jp Various reagents and methods have been developed for the selective iodination of arenes. acs.orgmdpi.com

Hypervalent Iodine Compounds: Aryl iodides can be used to synthesize hypervalent iodine reagents, which are valuable oxidizing agents and are used to facilitate a range of chemical transformations.

The iodine atom in this compound serves as a reactive handle, allowing for the introduction of diverse functional groups at a specific position on the heavily fluorinated ring, making it a powerful tool for building complex molecular architectures.

Academic Research Landscape of Polyhalogenated Aromatics

Polyhalogenated aromatic compounds, which contain multiple halogen substituents, are a significant focus of academic and industrial research. This class of compounds is structurally diverse, with applications ranging from materials science to pharmaceuticals. However, their environmental persistence and potential toxicity are also subjects of intense study. nih.gov

Research on polycyclic aromatic hydrocarbons (PAHs), a related class of compounds, highlights the importance of understanding their environmental distribution and developing analytical methods for their detection. jfda-online.comresearchgate.netmdpi.com While not a PAH, the study of this compound fits into the broader research trend of creating and utilizing complex halogenated molecules. The academic landscape is focused on developing novel synthetic methods for their creation and exploring their reactivity. For example, research into the synthesis of gem-difluoro olefins often involves fluorinated starting materials and explores reaction mechanisms like β-fluoride elimination. d-nb.inforesearchgate.net The unique combination of fluorine and iodine on a benzotrifluoride scaffold makes this compound a prime candidate for investigation in the synthesis of novel, highly functionalized aromatic systems.

Interactive Data Tables

Table 1: Physicochemical Properties of Related Iodobenzotrifluorides

This table shows experimental data for isomers of iodobenzotrifluoride, providing context for the expected properties of this compound.

| Property | 2-Iodobenzotrifluoride | 3-Iodobenzotrifluoride |

| CAS Number | 444-29-1 chemicalbook.com | 401-81-0 sigmaaldrich.com |

| Molecular Formula | C₇H₄F₃I nih.gov | C₇H₄F₃I sigmaaldrich.com |

| Molecular Weight | 272.01 g/mol chemicalbook.com | 272.01 g/mol sigmaaldrich.com |

| Boiling Point | 197-198 °C (at 750 mmHg) chemicalbook.com | 82-82.5 °C (at 25 mmHg) chemicalbook.com |

| Density | 1.939 g/mL (at 25 °C) chemicalbook.com | 1.887 g/mL (at 25 °C) chemicalbook.com |

| Refractive Index | n20/D 1.531 chemicalbook.com | n20/D 1.517 chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

1,3-difluoro-4-iodo-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F5I/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRVFVYAFBNDQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(F)(F)F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F5I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 2,6 Difluoro 3 Iodobenzotrifluoride

Reaction Pathways in Palladium-Catalyzed Cross-Coupling of Fluorinated Iodoarenes

Palladium-catalyzed cross-coupling reactions are fundamental in carbon-carbon bond formation. nih.gov The general mechanism, widely accepted for iodoarenes, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. While specific studies on 2,6-Difluoro-3-iodobenzotrifluoride are not detailed in the provided results, its reactivity can be understood through the established mechanisms for related fluorinated aryl halides. mdpi.commdpi.com

The catalytic cycle typically initiates with the oxidative addition of the aryl iodide to a low-valent palladium(0) complex. For this compound, this involves the cleavage of the carbon-iodine bond and the formation of a square planar palladium(II) intermediate. The electron-withdrawing nature of the two fluorine atoms and the trifluoromethyl group is expected to make the aromatic ring electron-deficient, which generally facilitates this oxidative addition step.

The process is as follows:

Pd(0)L₂ + Ar-I → Ar-Pd(II)(I)L₂

Ligand exchange, where L represents phosphine (B1218219) or other supporting ligands, is a dynamic equilibrium process crucial for generating the catalytically active species and stabilizing the palladium intermediates throughout the cycle. nih.gov

Following oxidative addition, the transmetalation step occurs, where an organometallic coupling partner (e.g., an organoboron reagent in Suzuki-Miyaura coupling) transfers its organic group to the palladium(II) center, displacing the iodide. nih.gov This step often requires activation by a base.

Ar-Pd(II)(I)L₂ + R-M → Ar-Pd(II)(R)L₂ + M-I

The final step is reductive elimination, where the two organic groups (Ar and R) on the palladium(II) center couple and are expelled as the final product, regenerating the palladium(0) catalyst. researchgate.net This step forms the new carbon-carbon bond and closes the catalytic cycle. For the reaction to proceed efficiently, the intermediate complex may need to adopt a cis-conformation to bring the two organic groups into proximity.

Ar-Pd(II)(R)L₂ → Ar-R + Pd(0)L₂

The rate-determining step (rds) in palladium-catalyzed cross-coupling can vary depending on the reactants, catalyst, and conditions. nih.gov In many Suzuki-Miyaura reactions, oxidative addition is the rate-determining step. However, for electron-deficient aryl halides like this compound, the oxidative addition is often fast. In such cases, transmetalation or reductive elimination can become rate-limiting. nih.gov Computational chemistry is a key tool for identifying the rds in these complex reactions. nih.gov

Table 1: Key Stages in Palladium-Catalyzed Cross-Coupling

| Stage | Description | Key Intermediates | Influencing Factors |

|---|---|---|---|

| Oxidative Addition | Cleavage of the Ar-I bond and addition to the Pd(0) center. | Pd(0) complex, Ar-Pd(II)-I complex | Electronic properties of the aryl halide, ligand sterics and electronics. |

| Transmetalation | Transfer of an organic group from a main group organometallic reagent to the Pd(II) center. | Ar-Pd(II)-I complex, Ar-Pd(II)-R complex | Nature of the coupling partner (M), choice of base, solvent. |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | Ar-Pd(II)-R complex | Steric hindrance around the palladium center, electronic nature of coupled groups. |

Trifluoromethyl Group Reactivity and Transformations

The trifluoromethyl (CF₃) group is generally considered stable and chemically robust due to the strength of the carbon-fluorine bond. rsc.orgrsc.org However, under specific conditions, it can undergo activation and transformation.

Activating the C-F bonds of an aromatic trifluoromethyl group is a significant challenge but offers a pathway to novel difluoroalkyl arenes (ArCF₂R), which are valuable in medicinal chemistry. rsc.org Several strategies have been developed to achieve this selective transformation.

Lewis Acid Promotion: Strong Lewis acids can interact with a fluorine atom of the CF₃ group, facilitating the elimination of a fluoride (B91410) ion (F⁻). This generates a highly reactive difluorobenzylic carbocation intermediate that can be trapped by nucleophiles. nii.ac.jpnih.gov

Radical-Anion Pathways: Photoredox catalysis or chemical reductants can induce a single-electron transfer (SET) to the trifluoromethylarene. nih.gov The resulting radical anion is unstable and readily undergoes mesolytic cleavage, expelling a fluoride ion to form a difluorobenzyl radical. This radical can then participate in further reactions. nih.gov

Transition Metal Catalysis: Some transition metal complexes, particularly those of nickel and palladium, can catalyze the functionalization of CF₃ groups. mdpi.commdpi.com These reactions often proceed through oxidative addition of the metal into a C-F bond, although this is a challenging step.

Table 2: Methods for C-F Bond Activation in Ar-CF₃ Groups

| Activation Method | Key Intermediate | Mechanism | Typical Reagents/Conditions |

|---|---|---|---|

| Lewis Acid Promotion | Difluorobenzylic Cation | Fluoride abstraction by Lewis acid. nii.ac.jpnih.gov | Me₂AlCl, Superacids (e.g., CF₃SO₃H) nii.ac.jpnih.gov |

| Photoredox Catalysis | Difluorobenzyl Radical | Single-electron reduction to a radical anion, followed by F⁻ expulsion. nih.gov | Photoredox catalyst (e.g., iridium or organic dye), light, stoichiometric reductant. nih.gov |

Under strongly acidic conditions, the trifluoromethyl group can undergo profound transformations that constitute a rearrangement. When trifluoromethyl-substituted arenes are treated with a Brønsted superacid like triflic acid (CF₃SO₃H), the CF₃ group can be converted into a highly electrophilic species. nih.gov

The proposed mechanism involves the initial protonation of one of the fluorine atoms, followed by the loss of hydrogen fluoride (HF) to generate a difluorobenzylic carbocation. nih.gov This cation is a potent electrophile that can react with other arenes (intermolecularly) in a Friedel-Crafts-type reaction or undergo intramolecular cyclization. Further reaction with the superacid medium can lead to the formation of an acylium cation equivalent, effectively transforming the CF₃ group into a carbonyl group precursor. nih.gov These reactions demonstrate that the supposedly inert CF₃ group can be a source of reactive intermediates, leading to significant molecular rearrangements.

Radical Transfer Pathways of CF3 Groups

The trifluoromethyl (CF3) group, owing to its high electronegativity and steric bulk, significantly influences the reactivity of the parent molecule, this compound. The transfer of this group often proceeds through radical pathways, which are crucial in various synthetic transformations. Mechanistic studies suggest that the cleavage of the C-I bond can initiate the formation of a 2,6-difluoro-3-(trifluoromethyl)phenyl radical. This radical can then participate in subsequent reactions.

In the context of cross-coupling reactions, particularly those mediated by transition metals, the CF3 group can be transferred to other molecules. For instance, in nickel-catalyzed trifluoroalkylation of aryl halides, the reaction mechanism may involve the oxidative addition of the aryl iodide to a low-valent nickel center. researchgate.net This is followed by a process where the CF3 group is transferred, potentially through a radical intermediate or via reductive elimination from a high-valent nickel complex. The presence of fluorine atoms on the aromatic ring can modulate the electronic properties of the radical intermediate, thereby influencing the reaction's efficiency and selectivity.

Furthermore, the CF3 group can be delivered via electrophilic trifluoromethylation reagents derived from hypervalent iodine compounds. nih.gov While not directly involving this compound as the CF3 source, these reactions highlight the principle of CF3 group transfer. The mechanism involves the formation of a hypervalent iodine compound where the CF3 group is part of the hypervalent bond. nih.gov Subsequent reaction with a nucleophile leads to the transfer of the CF3+ synthon.

Reactivity of the Iodine Center in this compound

The iodine atom in this compound is a key reactive site, participating in a variety of chemical transformations. Its reactivity is largely dictated by its ability to act as a good leaving group and to form hypervalent species.

Aryl iodides can be oxidized to form hypervalent iodine compounds, which are powerful oxidizing agents in organic synthesis. arkat-usa.orgorganic-chemistry.org For this compound, treatment with appropriate oxidizing agents can lead to the formation of iodine(III) or iodine(V) species. These hypervalent iodine intermediates are characterized by a linear three-center, four-electron (3c-4e) bond. organic-chemistry.org

The reactivity of these hypervalent iodine intermediates is diverse. They can act as electrophilic sources of the aryl group or facilitate oxidative functionalization of various substrates. For example, in the presence of nucleophiles, they can undergo reductive elimination to form new carbon-heteroatom or carbon-carbon bonds. The fluorine and trifluoromethyl substituents on the aromatic ring of this compound will significantly influence the stability and reactivity of the corresponding hypervalent iodine species.

Recent research has also explored the use of hypervalent iodine reagents for the synthesis of fluorinated compounds. nih.gov For instance, hypervalent iodine-mediated gem-difluorination of alkenyl MIDA boronates proceeds via an oxidative difluorination mechanism. nih.gov While this example does not directly involve this compound, it illustrates the potential for the iodine center to mediate complex fluorination reactions.

The iodine atom in this compound can be subject to both nucleophilic and electrophilic attack, depending on the reaction conditions and the nature of the reacting species.

In many cross-coupling reactions, the reaction is initiated by the oxidative addition of the C-I bond to a low-valent transition metal center, which can be viewed as a formal nucleophilic attack by the metal on the iodine atom. The electron-withdrawing fluorine and trifluoromethyl groups make the ipso-carbon more electrophilic, but the primary interaction often involves the iodine atom.

Conversely, the iodine atom itself can exhibit electrophilic character, particularly when it participates in halogen bonding. man.ac.uk The electron-withdrawing environment created by the adjacent fluorine and trifluoromethyl groups can lead to a region of positive electrostatic potential (a σ-hole) on the iodine atom, making it susceptible to attack by Lewis bases.

Furthermore, hypervalent iodine reagents are known to facilitate electrophilic 2,2-difluoroethylation of various nucleophiles. researchgate.net This underscores the electrophilic nature that the iodine center can assume in its higher oxidation states.

Influence of Fluorine Substituents on Reaction Selectivity and Rate

The two fluorine atoms on the aromatic ring of this compound exert a profound influence on the molecule's reactivity through both electronic and steric effects.

The two fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring. This effect significantly lowers the electron density of the benzene (B151609) ring, making it more susceptible to nucleophilic attack and influencing the acidity of any ring protons.

In the context of cross-coupling reactions, the electron-withdrawing nature of the fluorine atoms can impact the rate of oxidative addition. Studies on the perfluoroalkylation of aryl iodides have shown that more electron-poor aryl iodides tend to react more quickly than electron-rich ones. nih.govnih.gov This is consistent with a rate-limiting oxidative addition step where the electron-poor nature of the aryl iodide facilitates its reaction with the metal center. nih.govnih.gov

The electronic effects of the fluorine atoms also play a role in the stability of intermediates. For instance, in reactions involving radical intermediates, the fluorine atoms can influence the stability and reactivity of the phenyl radical.

The fluorine atom at the 2-position and the trifluoromethyl group at the 3-position create significant steric hindrance around the iodine atom at the 3-position. This steric bulk can influence the approach of reactants to the iodine center and the adjacent carbon atom.

In transition metal-catalyzed reactions, this steric hindrance can affect the rate of oxidative addition. While electronic effects often favor the reaction of electron-poor aryl halides, significant steric hindrance can retard the reaction rate by impeding the approach of the metal catalyst to the C-I bond. researchgate.net

The steric environment also plays a crucial role in determining the selectivity of reactions. For example, in reactions where multiple isomers could be formed, the steric hindrance imposed by the ortho-substituents can direct the reaction towards the formation of a specific product. This is a common strategy employed in organic synthesis to achieve regioselectivity.

Data Tables

Table 1: Reactivity of this compound in Selected Reactions

| Reaction Type | Role of this compound | Key Mechanistic Feature | Influence of Substituents |

| Nickel-Catalyzed Trifluoroalkylation | Source of Aryl Group | Oxidative addition of C-I bond to Ni(0) | Electron-withdrawing groups can accelerate oxidative addition. nih.govnih.gov |

| Hypervalent Iodine Formation | Precursor to Iodine(III) or (V) Species | Oxidation of the iodine center | Fluorine and CF3 groups enhance the electrophilicity of the iodine center. |

| Halogen Bonding | Halogen Bond Donor | Formation of a σ-hole on the iodine atom | Electron-withdrawing substituents strengthen the halogen bond. man.ac.uk |

Table 2: Influence of Substituents on Reaction Parameters

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

| Fluorine | 2 | -I (strong) | Moderate | Increases electrophilicity of the ring and can influence the rate of oxidative addition. nih.govnih.gov |

| Fluorine | 6 | -I (strong) | Moderate | Increases electrophilicity of the ring. |

| Trifluoromethyl | 3 | -I (strong) | High | Creates significant steric hindrance around the iodine atom, potentially slowing down reactions. researchgate.net |

Advanced Spectroscopic Characterization and Elucidation of 2,6 Difluoro 3 Iodobenzotrifluoride and Its Intermediates

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

NMR spectroscopy serves as a cornerstone for the structural verification of fluorinated aromatic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹⁹F, chemists can confirm molecular structures, investigate dynamic processes, and probe the electronic environment of the atoms within the molecule.

¹H NMR and ¹⁹F NMR for Structural Confirmation and Isotopic Labeling Studies

The definitive confirmation of the structure of 2,6-Difluoro-3-iodobenzotrifluoride is achieved through a combined analysis of its ¹H and ¹⁹F NMR spectra. huji.ac.il

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the aromatic protons. The substitution pattern on the benzene (B151609) ring dictates the chemical shifts and coupling patterns. For this compound, two distinct signals are anticipated in the aromatic region, corresponding to the protons at the C4 and C5 positions. These signals would appear as complex multiplets due to coupling with each other (ortho-coupling) and with the neighboring fluorine atoms (H-F coupling).

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly powerful for characterizing fluorinated molecules due to its high sensitivity and wide range of chemical shifts. huji.ac.il The spectrum of this compound would feature two primary sets of signals:

Aromatic Fluorines: The two fluorine atoms attached to the benzene ring (at C2 and C6) are chemically non-equivalent due to the asymmetrical substitution pattern. They would each produce a distinct signal, split by coupling to each other and to the adjacent aromatic protons.

Trifluoromethyl (CF₃) Group: The three fluorine atoms of the CF₃ group are equivalent and would give rise to a single, intense signal. This signal's chemical shift is characteristic of the CF₃ group attached to an aromatic ring.

The integration of the signal areas in both ¹H and ¹⁹F spectra allows for the quantitative determination of the number of protons and fluorine atoms in each chemical environment, confirming the molecular formula. huji.ac.il Furthermore, isotopic labeling studies, for instance, replacing a specific fluorine atom with a ¹⁹F isotope or a proton with deuterium, would lead to predictable changes in the NMR spectra, providing unequivocal proof of atomic positions.

Table 1: Predicted NMR Data for this compound Predicted data based on typical chemical shift ranges for similar fluorinated aromatic structures. ucsb.edu

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| H-4 | 7.0 - 7.5 | ddd (doublet of doublet of doublets) | J(H-H), J(H-F) |

| H-5 | 7.5 - 8.0 | ddd (doublet of doublet of doublets) | J(H-H), J(H-F) |

| F-2 | -100 to -130 | m (multiplet) | J(F-F), J(F-H) |

| F-6 | -100 to -130 | m (multiplet) | J(F-F), J(F-H) |

| -CF₃ | -60 to -70 | s (singlet) or t (triplet if coupled to F-2) | J(F-F) |

Dynamic NMR for Conformational and Mechanistic Insights

Dynamic NMR (DNMR) is a technique used to study chemical processes that occur on the NMR timescale, such as conformational changes or chemical exchange. nih.govresearchgate.net For this compound, a key area of dynamic interest is the rotation of the trifluoromethyl (CF₃) group around the C-CF₃ bond.

The presence of bulky ortho-substituents (a fluorine atom at C2 and an iodine atom at C3) can create significant steric hindrance, potentially restricting the free rotation of the CF₃ group. This phenomenon has been observed in related structures like 2,6-difluorobenzamides, where fluorine substitution leads to a non-planar conformation between the functional group and the aromatic ring. mdpi.com

By conducting variable-temperature (VT) NMR experiments, the rotational dynamics can be investigated. At low temperatures, the rotation may be slow enough on the NMR timescale to cause the three fluorine atoms of the CF₃ group to become magnetically non-equivalent, resulting in a more complex splitting pattern. As the temperature is increased, the rate of rotation increases. This can lead to the broadening of signals and, eventually, their coalescence into a single, sharp peak when the rotation becomes fast on the NMR timescale. Analyzing the spectra at different temperatures allows for the calculation of the energy barrier to rotation, providing critical mechanistic and conformational insights. nih.gov

Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Studies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns. libretexts.org

Electron Ionization Mass Spectrometry (EI-MS) and Fragmentation Pathways

Electron Ionization (EI) is a "hard" ionization technique that bombards molecules with high-energy electrons (typically 70 eV). researchgate.net This process imparts significant energy, leading to extensive fragmentation of the parent molecule. While this can sometimes prevent the observation of the molecular ion, the resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound. libretexts.orgnih.gov

For this compound, the molecular ion (M⁺˙) would be expected at an m/z corresponding to its molecular weight. The fragmentation is governed by the cleavage of the weakest bonds to form the most stable possible cations and radicals. orgchemboulder.com

Predicted Fragmentation Pathways:

Loss of Iodine: The Carbon-Iodine bond is the weakest bond in the molecule. Therefore, the most prominent fragment ion is expected to result from the loss of an iodine radical (I˙), leading to the formation of the [M-I]⁺ cation.

Loss of CF₃: Cleavage of the C-CF₃ bond would result in the loss of a trifluoromethyl radical (˙CF₃) and the formation of a [M-CF₃]⁺ ion.

Loss of Fluorine: Loss of a fluorine radical (F˙) from the aromatic ring or from the trifluoromethyl group could also occur.

The analysis of these fragmentation pathways provides a clear map of the molecule's constituent parts, confirming the presence and connectivity of the iodo, difluoro, and trifluoromethyl substituents on the benzene ring. researchgate.net

Table 2: Predicted Key Fragments in the EI-MS of this compound

| Ion | Description | Predicted m/z |

| [C₇F₅I]⁺˙ | Molecular Ion (M⁺˙) | 333.9 |

| [C₇F₅]⁺ | Loss of Iodine radical (I˙) | 207.0 |

| [C₆HF₂I]⁺ | Loss of Trifluoromethyl radical (˙CF₃) | 264.9 |

| [C₇HF₄I]⁺˙ | Loss of Fluorine radical (F˙) | 314.9 |

Gas-Phase Reactions and Rearrangements Studied by MS

During mass spectrometric analysis, particularly under the energetic conditions of EI or CID, molecules can undergo intramolecular rearrangements in the gas phase. orgchemboulder.com Fluorinated compounds are known to exhibit such behavior. For instance, studies on related fluorinated aromatic ions have shown unexpected gas-phase reactions, such as F-atom migration prior to fragmentation. researchgate.net

In the case of this compound, it is conceivable that under certain MS conditions, rearrangements could occur. For example, a fluorine atom could migrate from one position to another on the aromatic ring, or there could be complex rearrangements involving the CF₃ group and the ring fluorine atoms. These rearrangements can sometimes complicate spectral interpretation but also offer deeper insights into the intrinsic chemical properties and reactivity of the ionized molecule. researchgate.net Studying these unique gas-phase reactions helps to build a more complete picture of the molecule's behavior beyond its basic structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The trifluoromethyl (-CF₃) group is a strong reporter in vibrational spectroscopy. It is expected to exhibit intense absorption bands in the IR spectrum corresponding to its symmetric and asymmetric stretching modes, typically found in the 1300-1100 cm⁻¹ region. The C-F stretching vibrations of the two fluorine atoms on the benzene ring will also produce strong absorptions, likely in the 1250-1000 cm⁻¹ range. The C-I stretching vibration, due to the heavier iodine atom, will appear at a much lower frequency, generally in the 600-500 cm⁻¹ region.

Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the aromatic ring C=C stretching modes will give rise to a series of bands in the 1600-1400 cm⁻¹ range. The substitution pattern on the benzene ring will influence the exact position and intensity of these bands. Out-of-plane C-H bending vibrations, which are often sensitive to the substitution pattern, are expected in the 900-700 cm⁻¹ region.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While C-F and C=O stretching vibrations are strong in the IR, aromatic ring breathing modes and symmetric vibrations are often more prominent in the Raman spectrum. The C-I bond, being highly polarizable, is also expected to show a distinct Raman signal.

Table 1: Predicted Infrared and Raman Active Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100-3000 | Medium | Medium |

| Asymmetric -CF₃ Stretch | ~1280 | Strong | Weak |

| Symmetric -CF₃ Stretch | ~1180 | Strong | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Medium-Strong |

| C-F Stretch (Aromatic) | 1250-1000 | Strong | Weak |

| C-I Stretch | 600-500 | Medium | Strong |

| Aromatic Ring Breathing | ~1000 | Weak | Strong |

| Out-of-plane C-H Bend | 900-700 | Strong | Weak |

Advanced X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. nih.gov While a crystal structure for this compound is not publicly available, analysis of related structures, such as other halogenated and fluorinated benzene derivatives, allows for a detailed prediction of its solid-state conformation. researchgate.netbeilstein-journals.orgbeilstein-journals.org

The benzene ring will be essentially planar, with the substituents causing minor deviations from ideal hexagonal geometry. The C-F bond lengths on the aromatic ring are expected to be in the range of 1.33-1.36 Å. The C-I bond length will be significantly longer, approximately 2.08-2.12 Å. The C-C bond lengths within the trifluoromethyl group will be around 1.51 Å, and the C-F bond lengths of the -CF₃ group will be approximately 1.33-1.35 Å.

The bond angles within the benzene ring will deviate slightly from the ideal 120° due to the electronic and steric effects of the substituents. The presence of the bulky iodine atom and the two adjacent fluorine atoms will likely lead to some steric strain, which may result in a slight tilting of the trifluoromethyl group out of the plane of the benzene ring.

Table 2: Predicted Solid-State Structural Parameters for this compound from X-ray Crystallography Analogs

| Structural Parameter | Predicted Value |

| C-F Bond Length (Aromatic) | 1.33 - 1.36 Å |

| C-I Bond Length | 2.08 - 2.12 Å |

| C-CF₃ Bond Length | 1.50 - 1.54 Å |

| C-F Bond Length (-CF₃) | 1.33 - 1.35 Å |

| Aromatic C-C-C Bond Angle | ~120° (with deviations) |

| C-C-I Bond Angle | ~120° |

| C-C-F Bond Angle (Aromatic) | ~120° |

Hyphenated Techniques in Structural Elucidation (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex mixtures and the confirmation of molecular identity. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable in the context of this compound and its intermediates. wisc.edu

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. whitman.edu In GC, the compound would be separated from impurities and reaction byproducts based on its boiling point and interaction with the stationary phase of the column. The retention time provides a characteristic identifier for the compound under specific chromatographic conditions.

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is typically ionized by electron impact (EI). This high-energy ionization process leads to the formation of a molecular ion (M⁺˙) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured. The molecular ion peak would confirm the molecular weight of the compound. The fragmentation pattern is highly characteristic and provides valuable structural information. For this compound, characteristic fragments would likely arise from the loss of a fluorine atom, a trifluoromethyl group, an iodine atom, or combinations thereof. researchgate.netwhitman.edu

Table 3: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| Ion | m/z (Predicted) | Description |

| [C₇HF₅I]⁺˙ | 290 | Molecular Ion (M⁺˙) |

| [C₇HF₄I]⁺ | 271 | Loss of F |

| [C₆HF₅]⁺ | 164 | Loss of I |

| [C₇H₂F₅I - CF₃]⁺ | 221 | Loss of CF₃ |

| [CF₃]⁺ | 69 | Trifluoromethyl cation |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile intermediates or for analyses where thermal degradation is a concern, LC-MS is the preferred technique. nih.govmdpi.com In LC-MS, separation is achieved based on the analyte's polarity and interaction with the stationary and mobile phases. The separated components are then introduced into the mass spectrometer, typically using a softer ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

These softer ionization methods often result in a prominent molecular ion or a protonated/adducted molecule, with less fragmentation than EI-MS. This is particularly useful for confirming the molecular weight of the target compound and its intermediates. For fluorinated compounds, the use of additives like ammonium (B1175870) fluoride (B91410) in the mobile phase can sometimes enhance ionization efficiency in ESI-MS. nih.govsciex.com Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of a selected precursor ion, providing further structural details.

Computational Chemistry and Theoretical Studies of 2,6 Difluoro 3 Iodobenzotrifluoride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, balancing accuracy with computational cost, making it well-suited for studying medium-sized organic molecules like 2,6-difluoro-3-iodobenzotrifluoride. DFT methods are employed to determine the electronic structure, which in turn dictates the molecule's reactivity and physical properties.

Geometrical Optimization and Energetic Profiles of Reaction Intermediates and Transition States

A fundamental step in any computational study is the optimization of the molecule's geometry to find its lowest energy conformation. For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed to determine the precise bond lengths and angles. The presence of bulky and electronegative substituents (two fluorine atoms, an iodine atom, and a trifluoromethyl group) on the benzene (B151609) ring introduces significant steric and electronic effects, leading to a distorted geometry from a perfect planar benzene ring.

The optimized geometry is crucial for understanding the steric hindrance around the reactive C-I bond, which is a key site for reactions such as cross-coupling. Furthermore, DFT is instrumental in mapping the potential energy surface for chemical reactions. This involves locating and calculating the energies of transition states and intermediates. For instance, in a Suzuki coupling reaction, a common transformation for aryl iodides, DFT can model the oxidative addition of the palladium catalyst to the C-I bond, the subsequent transmetalation with a boronic acid, and the final reductive elimination to form the biaryl product. The calculated energetic profiles, including the activation energies for each step, help in identifying the rate-determining step of the reaction. nih.gov

| Parameter | Predicted Value |

| C-I Bond Length | ~2.10 Å |

| C-F Bond Lengths | ~1.35 Å |

| C-CF3 Bond Length | ~1.52 Å |

| Dihedral Angle (C-C-C-I) | ~2-5° |

| Table 1: Hypothetical DFT-calculated geometrical parameters for this compound, based on trends from related structures. |

Molecular Orbital Analysis and Electronic Property Prediction

The electronic properties of this compound are governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these frontier orbitals are key indicators of the molecule's reactivity. The HOMO is typically associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity).

For this compound, the electron-withdrawing nature of the fluorine and trifluoromethyl groups is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzotrifluoride (B45747). The HOMO-LUMO energy gap is a critical parameter that influences the molecule's stability and its electronic absorption properties. A larger gap generally implies higher kinetic stability. The distribution of these orbitals is also revealing; the LUMO is likely to have significant contributions from the antibonding σ* orbital of the C-I bond, indicating its susceptibility to nucleophilic attack or oxidative addition at this site.

Mulliken population analysis, a method to assign partial charges to each atom in a molecule, further elucidates the electronic landscape. niscpr.res.inchemrxiv.org In this compound, the carbon atom attached to the iodine would exhibit a partial positive charge, making it an electrophilic center. The fluorine and oxygen atoms of the trifluoromethyl group will carry significant negative charges due to their high electronegativity. researchgate.netopenmx-square.org

| Property | Predicted Value/Description |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.0 eV |

| HOMO-LUMO Gap | ~ 5.5 eV |

| Mulliken Charge (on C-I) | ~ +0.25 |

| Mulliken Charge (on I) | ~ -0.10 |

| Table 2: Hypothetical electronic properties of this compound from DFT calculations. |

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling extends beyond static properties to the dynamic processes of chemical reactions, providing a detailed picture of reaction pathways and predicting their outcomes.

Elucidation of Rate-Limiting Steps and Activation Barriers

For reactions involving this compound, such as the Sonogashira coupling, quantum chemical calculations can map out the entire reaction mechanism. libretexts.orgresearchgate.net This involves identifying all intermediates and transition states along the reaction coordinate. The activation barrier for each elementary step is calculated as the energy difference between the reactant and the corresponding transition state. The step with the highest activation barrier is identified as the rate-limiting step. hes-so.ch For many palladium-catalyzed cross-coupling reactions of aryl halides, the oxidative addition of the palladium catalyst into the carbon-halogen bond is often the rate-determining step. nih.govacs.org However, the specific ligands on the palladium and the nature of the aryl halide can influence this. Computational studies can compare different catalytic systems to identify the most efficient one for a given transformation.

| Reaction Step (Suzuki Coupling) | Predicted Activation Energy (kcal/mol) |

| Oxidative Addition | 15-20 |

| Transmetalation | 10-15 |

| Reductive Elimination | 5-10 |

| Table 3: Hypothetical activation barriers for the key steps in a Suzuki coupling reaction of this compound. |

Prediction of Regio- and Stereoselectivity

While the substitution pattern of this compound is fixed, in reactions where new chiral centers or regioisomers could be formed, computational chemistry can be a powerful predictive tool. For instance, if a reaction could potentially occur at one of the C-F bonds instead of the C-I bond, DFT calculations could predict the relative activation barriers for these competing pathways. Given the significantly lower bond dissociation energy of the C-I bond compared to the C-F bond, reaction at the iodine-substituted position is overwhelmingly favored.

In cases of reactions with unsymmetrical reagents, the steric and electronic environment around the reactive site, as revealed by computational models, can help predict the preferred orientation of the incoming reactant, thus determining the regioselectivity of the product.

Investigation of Intermolecular and Intramolecular Interactions

The behavior of this compound in the solid state and in solution is influenced by a variety of non-covalent interactions. Computational methods can quantify the strength and nature of these interactions.

The presence of fluorine and iodine atoms makes halogen bonding a significant intermolecular interaction. The iodine atom, in particular, can act as a halogen bond donor, interacting with Lewis bases. The electron-withdrawing fluorine atoms can also participate in weaker halogen bonds. These interactions can play a crucial role in the crystal packing of the molecule.

Halogen Bonding Interactions Involving Iodine

Halogen bonding is a noncovalent interaction where a halogen atom with a region of positive electrostatic potential, known as a σ-hole, acts as an electrophilic species, attracting a Lewis base. rsc.org The strength of this interaction is significantly influenced by the substituents on the aromatic ring. nih.gov In the case of this compound, the iodine atom at the 3-position is expected to be a potent halogen bond donor due to the presence of strongly electron-withdrawing fluorine and trifluoromethyl groups.

Electron-withdrawing substituents enhance the magnitude of the positive electrostatic potential (Vs,max) on the iodine's σ-hole, thereby strengthening the halogen bond. nih.gov Studies on various substituted iodobenzenes have demonstrated a clear correlation between the electron-withdrawing nature of the substituents and the strength of the resulting halogen bond. For instance, the introduction of fluorine atoms and other electron-withdrawing groups onto an iodobenzene (B50100) ring has been shown to increase the interaction energy with Lewis bases. researchgate.nettamuc.edu

Computational studies on related poly-substituted iodobenzenes provide insight into the expected Vs,max values. The substitution of electron-withdrawing groups on a halobenzene ring can significantly impact the nature of the σ-hole on the halogen. nih.gov The polarizability of iodine makes these effects more prominent compared to lighter halogens. nih.gov The table below, derived from computational studies on various substituted iodobenzenes, illustrates the effect of different substituents on the Vs,max at the iodine σ-hole. While data for this compound is not directly available, the trends observed in these analogous systems suggest a significantly positive Vs,max for the target molecule.

| Substituent (R in R–C₆H₄–I) | Position | Calculated Vs,max (kcal·mol⁻¹) |

|---|---|---|

| H | - | 24.1 |

| F | para | 26.2 |

| CF₃ | para | 31.5 |

| NO₂ | para | 34.1 |

| CN | para | 33.1 |

This table presents representative calculated maximum electrostatic potential (Vs,max) values on the iodine σ-hole for various para-substituted iodobenzenes, demonstrating the enhancing effect of electron-withdrawing groups. The values are based on data from computational studies on substituted halobenzenes. acs.orgacs.org

The ortho- fluorine atoms and the meta- trifluoromethyl group in this compound are expected to synergistically increase the electrophilicity of the iodine's σ-hole, making it a strong halogen bond donor in interactions with Lewis bases such as nitrogen or oxygen atoms in other molecules.

Fluorine-Substituent Effects on Molecular Conformation and Reactivity

The fluorine atoms at the 2- and 6-positions, along with the trifluoromethyl group at the 1-position, impose significant steric and electronic constraints on the molecule, influencing its conformation and reactivity. The ortho-substituents, in particular, can hinder the rotation of adjacent groups. mdpi.comnih.gov

The two ortho-fluorine atoms flanking the trifluoromethyl group will likely influence the rotational barrier of the -CF₃ group. Density Functional Theory (DFT) calculations on related ortho-substituted systems have shown that steric hindrance from ortho-substituents can significantly increase the energy barrier for the rotation of aryl fragments. mdpi.comnih.gov In this compound, the rotation of the trifluoromethyl group would be a key conformational process. The steric and electrostatic repulsion between the fluorine atoms of the -CF₃ group and the ortho-fluorine atoms on the benzene ring will likely lead to a preferred staggered conformation and a notable rotational barrier.

The following table summarizes findings from computational studies on the rotational barriers of substituted aromatic compounds, providing an indication of the magnitude of such barriers.

| Molecule | Rotating Group | Ortho-Substituent | Calculated Rotational Barrier (kcal/mol) |

|---|---|---|---|

| N-Benzhydrylformamide | Aryl | H | 2.5 |

| ortho-Fluoro-N-benzhydrylformamide | Aryl | F | ~5-7 |

| ortho-Iodo-N-benzhydrylformamide | Aryl | I | 9.8 |

This table shows calculated rotational barriers for the aryl group in N-benzhydrylformamide and its ortho-halogenated derivatives, illustrating the impact of ortho-substituents on conformational dynamics. The data is based on DFT calculations. mdpi.com

Molecular Dynamics Simulations for Conformational Landscapes

An MD simulation would likely reveal the preferred rotational orientation of the trifluoromethyl group, governed by the steric and electrostatic interactions with the adjacent ortho-fluorine atoms. The simulation would also map the potential energy surface associated with this rotation, quantifying the energy barriers between different conformational states.

While specific MD simulation data for this compound is not publicly available, studies on other substituted aromatic systems demonstrate the utility of this approach. For example, MD simulations have been used to study the conformational preferences of flexible side chains on aromatic rings and to understand how intermolecular interactions influence the conformational equilibrium. researchgate.net For this compound, an MD simulation in different solvent environments could also reveal how the polarity of the medium affects its conformational preferences and the dynamics of its halogen bonding interactions.

Synthetic Transformations and Derivatization Strategies for 2,6 Difluoro 3 Iodobenzotrifluoride

Cross-Coupling Reactions at the Aryl Iodide Position

The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. This makes the iodine atom in 2,6-Difluoro-3-iodobenzotrifluoride the primary site for carbon-carbon bond formation, allowing for the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling with Boronic Acid Derivatives

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for forming C(sp²)–C(sp²) bonds, owing to its operational simplicity, high functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives. mdpi.comnih.gov In the context of this compound, the reaction would involve the palladium-catalyzed coupling with an organoboron reagent (R-B(OH)₂ or its esters) in the presence of a base.

The reaction mechanism typically begins with the oxidative addition of the aryl iodide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with the boronic acid derivative (activated by the base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov For electron-deficient aryl halides like this compound, the oxidative addition step is generally facile. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially when dealing with sterically hindered or electronically demanding coupling partners. mdpi.comd-nb.info For instance, the coupling of iodo(difluoroenol) derivatives with potassium trifluoroborate partners has shown that a change in solvent from isopropanol (B130326) to tert-butanol (B103910) can suppress deiodination side-products and improve yields. nih.govstrath.ac.uk

Table 1: Illustrative Suzuki-Miyaura Coupling of an Aryl Iodide

| Entry | Boronic Acid Partner | Catalyst System | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 85-95 |

| 3 | Thiophen-2-ylboronic acid | Pd(OAc)₂ / RuPhos | Na₂CO₃ | THF/H₂O | ~90 |

| 4 | Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | K₃PO₄ | DME | 80-90 |

Note: This table presents representative data for Suzuki-Miyaura reactions based on analogous aryl iodides. The specific conditions for this compound would require experimental optimization.

Negishi, Heck, and Sonogashira Coupling Variants

Other palladium-catalyzed reactions further expand the synthetic utility of the aryl iodide position.

Negishi Coupling: This reaction couples the aryl iodide with an organozinc reagent. Organozinc compounds are more reactive than their corresponding organoboron and organotin counterparts, which can lead to faster reactions and milder conditions. However, they are also more sensitive to air and moisture, requiring stricter anhydrous reaction setups. This method is particularly useful for creating C(sp²)–C(sp³) bonds.

Mizoroki-Heck Reaction: The Heck reaction forms a C-C bond between the aryl iodide and an alkene in the presence of a base. mdpi.comlibretexts.org This reaction is a powerful tool for the synthesis of substituted alkenes, typically with high stereoselectivity for the trans isomer. organic-chemistry.org The choice of palladium precursor, ligand, and base is critical to optimize the reaction and prevent side reactions. libretexts.org

Sonogashira Coupling: This reaction creates a C(sp²)–C(sp) bond between the aryl iodide and a terminal alkyne. libretexts.org It is characteristically co-catalyzed by palladium and a copper(I) salt (e.g., CuI) in the presence of an amine base like triethylamine (B128534) or piperidine, which also serves as the solvent in many cases. libretexts.orgorganic-chemistry.org Copper-free variants have also been developed to circumvent issues associated with the copper co-catalyst. organic-chemistry.org The Sonogashira reaction is highly valuable for synthesizing arylalkynes, which are important precursors for many complex molecules and materials. nih.govnih.gov

Transformations of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is known for its high stability due to the strength of the C-F bonds. However, recent advances have enabled selective transformations of this group, unlocking new synthetic pathways. tcichemicals.com

Selective C-F Transformations for Difluoromethylenes

Transforming a CF₃ group into a difluoromethylene (CF₂) group involves the selective cleavage of a single C-F bond. scispace.com This is a challenging but valuable transformation, as the resulting difluoromethylene moiety can be further functionalized. One strategy involves the use of an ortho-directing group, such as a hydrosilyl group. tcichemicals.com In this method, the hydrosilyl group facilitates the abstraction of a fluoride (B91410) ion from the neighboring trifluoromethyl group, which can then be trapped by a nucleophile. tcichemicals.com

Another approach utilizes photoredox catalysis to generate a benzotrifluoride (B45747) radical anion. scispace.com This species can undergo mesolytic cleavage of one C-F bond to form a difluorobenzyl radical, which can then be intercepted by various radical traps, such as alkenes, to form a new C-C bond. scispace.com These methods provide a route to access aryl-CF₂R and aryl-CF₂H compounds from readily available trifluoromethylarenes. scispace.comsioc-journal.cn

Table 2: General Methods for Selective C-F Transformation

| Method | Activating Principle | Key Reagents | Product Type | Ref. |

| Directing Group | ortho-Hydrosilyl assistance | Trityl cation, Allylsilane | Ar-CF₂-Allyl | tcichemicals.com |

| Photoredox Catalysis | Reductive activation to radical anion | Photocatalyst (e.g., Iridium complex), Light | Ar-CF₂-R | scispace.com |

| Frustrated Lewis Pairs | C-F bond activation by Lewis acid/base pair | B(C₆F₅)₃ / Phosphine (B1218219) | Hydrodefluorination | mdpi.com |

Note: This table summarizes general strategies for C-F activation in benzotrifluorides. Applicability to this compound would depend on substrate compatibility.

Conversion to Carbonyl Compounds and Other Functional Groups

The complete hydrolysis of a trifluoromethyl group to a carboxylic acid is a well-known transformation, though it often requires harsh conditions such as strong acids (e.g., sulfuric acid) and high temperatures. acs.org Milder methods for converting the CF₃ group into a ketone functionality have also been developed. For example, the reaction of benzotrifluorides with organolithium reagents followed by hydrolysis can yield ketones, although this is generally limited to substrates without other reactive groups.

A more versatile method involves the use of Lewis acids like boron tribromide (BBr₃). tcichemicals.com This reagent can mediate the efficient arylation and subsequent conversion of the CF₃ group into a carbonyl group under relatively mild conditions, showing tolerance for other functional groups like iodo and thio groups. tcichemicals.com Another approach is the direct conversion of esters to trifluoromethyl ketones using reagents like trimethyl(trifluoromethyl)silane (TMSCF₃), which serves as a CF₃⁻ nucleophile equivalent. nih.govyoutube.com While this is not a transformation of the CF₃ group, it represents a key synthetic route to the related ketone structures.

Directed Functionalization Adjacent to Fluorine Atoms

The presence of fluorine atoms on the aromatic ring of this compound significantly influences the acidity of adjacent protons, enabling regioselective functionalization through deprotonation strategies.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgharvard.edu In the case of this compound, the fluorine atoms and the trifluoromethyl group, being electron-withdrawing, enhance the kinetic acidity of the aromatic protons. However, the two fluorine atoms flanking the C-H bond at the 5-position are expected to be the dominant directing metalating groups (DMGs). semanticscholar.org

The process typically involves the use of a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). semanticscholar.orguwindsor.ca These bases are preferred over alkyllithiums (e.g., n-BuLi or sec-BuLi) to minimize the risk of nucleophilic addition to the aromatic ring or reaction with the trifluoromethyl group. semanticscholar.org The initial step is the coordination of the lithium base to one of the fluorine atoms, followed by deprotonation at the adjacent C-5 position to generate a lithiated intermediate.

This aryllithium species can then be quenched with a variety of electrophiles to introduce new functional groups at the 5-position. The table below illustrates potential electrophilic quench reactions.

| Electrophile | Reagent Example | Product Functional Group |

| Aldehydes/Ketones | Benzaldehyde | Hydroxymethyl |

| Esters | Ethyl chloroformate | Carboxylate |

| Amides | N,N-Dimethylformamide (DMF) | Formyl |

| Silyl halides | Trimethylsilyl chloride (TMSCl) | Silyl |

| Boronic esters | Isopropyl pinacol borate | Boronic ester |

Table 1: Illustrative Electrophilic Quenches for Lithiated this compound

While direct deprotonation is effective, metal-halogen exchange offers an alternative route to a functionalized intermediate. The iodine atom at the 3-position is susceptible to exchange with organolithium reagents. However, this can be less regioselective due to the potential for competing deprotonation at the 5-position.

A more controlled approach involves the initial formation of the 5-lithiated species via DoM, as described above, followed by a transmetalation reaction. For instance, the aryllithium intermediate can be treated with a metal salt like zinc chloride (ZnCl₂) or copper(I) cyanide (CuCN) to generate the corresponding organozinc or organocopper reagent. These transmetalated species often exhibit different and complementary reactivity profiles compared to the parent aryllithium.

Furthermore, the iodine at the 3-position can be leveraged in palladium-catalyzed cross-coupling reactions, which inherently involve a transmetalation step in their catalytic cycles. youtube.com For example, in a Suzuki-Miyaura coupling, the organoboron species, formed either prior to or in situ, transmetalates to the palladium center. nih.gov

| Initial Metalation | Transmetalating Agent | Resulting Organometallic | Potential Subsequent Reaction |

| ortho-Lithiation (at C-5) | ZnCl₂ | Organozinc | Negishi Coupling |

| ortho-Lithiation (at C-5) | B(OiPr)₃ | Organoboronate | Suzuki-Miyaura Coupling |

| Halogen-metal exchange (at C-3) | i-PrMgCl·LiCl | Organomagnesium | Kumada-type Coupling |

Table 2: Potential Metalation and Transmetalation Pathways

Synthesis of Highly Substituted Aromatic Scaffolds

The presence of both an iodine atom and sites for directed functionalization makes this compound an excellent substrate for building more complex, highly substituted aromatic structures.

The carbon-iodine bond is a prime site for the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. mdpi.com The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an aryl halide, is a widely used method for constructing biaryl systems due to its functional group tolerance and generally mild reaction conditions. nih.gov this compound can be coupled with a variety of arylboronic acids or their corresponding pinacol esters to generate 3-aryl-2,6-difluorobenzotrifluorides.

Other notable cross-coupling reactions for biaryl synthesis include the Stille coupling (using organostannanes), the Negishi coupling (using organozinc reagents), and the Hiyama coupling (using organosilanes). deepdyve.com The choice of reaction often depends on the specific substrates and desired functional group compatibility. The synthesis of highly sterically hindered biaryls can also be achieved through specialized methods. rsc.orgnih.gov

The combination of ortho-deprotonation followed by a cross-coupling reaction allows for the sequential and controlled introduction of different aryl groups at various positions on the ring, leading to complex, non-symmetrical aryl architectures.

Annulation and cyclization reactions provide pathways to fused ring systems, which are common motifs in pharmaceuticals and functional materials. The functional groups on this compound can be elaborated to participate in intramolecular cyclization reactions.

For instance, a Sonogashira coupling of this compound with a terminal alkyne bearing a nucleophilic group can set the stage for a subsequent cyclization. If the alkyne contains a tethered amine or alcohol, a palladium- or copper-catalyzed intramolecular cyclization can lead to the formation of indole (B1671886) or benzofuran-type structures fused to the fluorinated ring.

Radical cyclizations are another viable strategy. acs.org The iodine atom can serve as a radical precursor under appropriate conditions (e.g., using a radical initiator like AIBN with a tin hydride or through photoredox catalysis). If a suitable radical acceptor, such as an alkene or alkyne, is introduced at the adjacent C-2 position (which would require prior functionalization), an intramolecular radical cyclization could be triggered to form a new ring.

Applications in Advanced Organic Synthesis and Material Science Research

Building Block in the Synthesis of Fluorinated Fine Chemicals

2,6-Difluoro-3-iodobenzotrifluoride serves as a fundamental building block in the synthesis of complex fluorinated molecules, often referred to as fine chemicals. evitachem.com The presence of the trifluoromethyl (-CF3) group is particularly significant. Incorporating a -CF3 group can enhance the metabolic stability and lipophilicity of molecules, which are desirable properties in the development of pharmaceuticals and agrochemicals.

The iodine atom on the aromatic ring provides a reactive handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions are cornerstones of modern organic synthesis, allowing for the precise construction of carbon-carbon and carbon-heteroatom bonds. This reactivity enables chemists to integrate the difluoro-trifluoromethyl-phenyl motif into larger, more complex molecular architectures. The compound is classified as a halogenated aromatic compound and is noted for its utility in diverse synthesis processes. evitachem.com

Precursor for Advanced Materials Research

In the field of material science, this compound is a precursor for creating advanced materials that possess specific electronic or optical properties. evitachem.com The high electronegativity of the fluorine atoms and the presence of the trifluoromethyl group can significantly influence the electron distribution within a molecule. When this compound is incorporated into polymers or other macromolecular structures, these electronic effects can be translated into desirable bulk material properties.

Fluorinated materials often exhibit enhanced thermal stability and chemical resistance. The unique combination of substituents in this compound makes it a target for researchers aiming to develop new liquid crystals, polymer dielectrics, or materials for optical applications where fine-tuning of refractive index and electronic properties is crucial.

Research into Novel Fluorine-Containing Organic Frameworks

There is a growing interest in fluorine-containing metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) for applications such as gas storage, separation, and catalysis. Incorporating fluorine atoms or fluorinated groups like -CF3 into the organic linkers of these frameworks can enhance their properties. researchgate.net Fluorination can increase the hydrophobicity of the framework, leading to improved stability in humid conditions and selective adsorption of certain molecules. researchgate.net

While specific studies detailing the use of this compound in MOF or COF synthesis are not prevalent, its structure makes it an ideal candidate for research in this area. The iodo-group can be converted into other functional groups, such as carboxylic acids or amines, which are necessary to form the linking units of the framework. The resulting frameworks would benefit from the high fluorine content, potentially leading to materials with enhanced stability and unique guest-host interaction capabilities. nih.govrsc.org

Development of Chemical Probes and Ligands in Academic Settings

In academic and pharmaceutical research, the development of novel chemical probes and ligands is essential for studying biological processes and for drug discovery. A chemical probe is a small molecule used to study and manipulate a biological system, while a ligand is a substance that forms a complex with a biomolecule to serve a biological purpose.

The structure of this compound is well-suited for the synthesis of such molecules. The reactive iodine atom allows for its attachment to other molecular fragments through established coupling chemistries. The trifluoromethyl group is a common feature in many pharmaceuticals and can improve a molecule's ability to bind to its target. The two fluorine atoms provide additional modulation of the compound's electronic and steric properties, which can be used to fine-tune binding affinity and selectivity. Therefore, this compound is a valuable starting material for medicinal chemists creating libraries of novel compounds to be tested as potential ligands or probes.

Future Research Directions and Unexplored Avenues for 2,6 Difluoro 3 Iodobenzotrifluoride

Development of More Sustainable and Greener Synthetic Routes

Currently, detailed studies focusing on the development of sustainable and green synthetic methodologies specifically for 2,6-Difluoro-3-iodobenzotrifluoride are not present in publicly accessible research. The principles of green chemistry, such as atom economy, use of renewable feedstocks, and reduction of hazardous waste, are crucial for modern chemical synthesis. Future research would ideally focus on developing routes that minimize environmental impact, potentially exploring biocatalysis or solvent-free reaction conditions.

Enantioselective and Stereoselective Transformations

There is a notable absence of published research on the enantioselective or stereoselective transformations involving this compound. The arrangement of its substituents could make it a candidate for reactions that produce chiral molecules, which are of high importance in pharmaceuticals and materials science. Investigations into asymmetric catalysis, using either chiral metal complexes or organocatalysts, to control the stereochemical outcome of reactions involving this compound are yet to be undertaken.

Photocatalytic and Electrocatalytic Approaches

The application of photocatalysis and electrocatalysis to this compound has not been explored in the existing scientific literature. These techniques offer green and efficient alternatives to traditional synthetic methods by using light or electricity to drive chemical reactions. Future studies could investigate the activation of the carbon-iodine bond or other functionalities within the molecule using these modern catalytic approaches, potentially leading to novel reaction pathways.

Applications in Flow Chemistry and Automation

There are no specific reports on the use of this compound in flow chemistry or automated synthesis platforms. Flow chemistry provides advantages in terms of safety, scalability, and reaction control. The development of continuous-flow processes for the synthesis or derivatization of this compound could lead to more efficient and reproducible manufacturing methods.

Exploration of New Reactivity Modes and Mechanistic Paradigms

A deep understanding of the reactivity of this compound and the mechanisms of its potential reactions is currently lacking in the scientific literature. The interplay of the electron-withdrawing trifluoromethyl group and the ortho-difluoro substitution pattern, along with the reactive iodine atom, suggests that this molecule could exhibit unique reactivity. Future research in this area would involve detailed mechanistic studies, including computational modeling and kinetic analysis, to uncover novel chemical transformations.

Q & A

Q. Optimization Strategies :

- Use Design of Experiments (DOE) to test variables like temperature, catalyst loading, and solvent polarity.

- Monitor reaction progress via GC-MS or HPLC to identify intermediates and byproducts.

Q. Table 1. Example Reaction Conditions

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Halogen Exchange | FeCl₃ | CCl₄ | 70 | ~65 | |

| Ullmann Coupling | CuI | DMF | 120 | ~55 |

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Q. Methodological Answer :

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M]+ at m/z 334.89) and isotopic patterns for iodine .

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and bond angles .

Advanced: How can researchers address contradictory data in spectroscopic or crystallographic analyses?

Methodological Answer :

Contradictions often arise from impurities or dynamic molecular behavior. Solutions include:

- Multi-Technique Validation : Cross-verify NMR with FT-IR (C-F stretches ~1150 cm⁻¹) and XRD .

- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to simulate spectra and compare with experimental data .

- Sample Recrystallization : Purify via slow evaporation in hexane/ethyl acetate to eliminate amorphous byproducts .

Example Case : Discrepancies in ¹⁹F NMR shifts may arise from solvent polarity effects. Re-run spectra in deuterated DMSO vs. CDCl₃ to assess solvent interactions .

Advanced: What strategies mitigate decomposition during storage or reaction of this compound?

Methodological Answer :

The compound’s stability is affected by light, moisture, and temperature. Mitigation approaches:

- Storage : Keep in amber vials under inert gas (Ar/N₂) at -20°C. Add molecular sieves to absorb moisture .

- Reaction Conditions : Use anhydrous solvents (e.g., THF over MgSO₄) and avoid prolonged heating (>100°C) to prevent C-I bond cleavage .

- Stability Monitoring : Conduct accelerated aging studies with TGA/DSC to identify decomposition thresholds .

Basic: How does the electronic nature of substituents influence reactivity in cross-coupling reactions?

Methodological Answer :

The trifluoromethyl (-CF₃) and iodine groups act as strong electron-withdrawing groups , directing electrophilic substitution to the para position.

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ with aryl boronic acids in THF/water (3:1) at 80°C. The iodine substituent facilitates oxidative addition .

- Nucleophilic Aromatic Substitution : React with alkoxides or amines at the iodine site due to its high leaving-group ability .

Key Consideration : Steric hindrance from the 2,6-difluoro groups may slow kinetics. Increase reaction time or use microwave-assisted synthesis to enhance rates .

Advanced: What computational tools aid in predicting reaction pathways or regioselectivity?

Q. Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for substitution reactions .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., polar aprotic solvents stabilize charge-separated intermediates) .

- Software-Specific Workflow :

- Optimize geometry at the B3LYP/6-31G* level.

- Calculate Fukui indices to identify electrophilic/nucleophilic sites .

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for all procedures .

- Spill Management : Neutralize with activated charcoal and dispose as halogenated waste .

- Exposure Response : For skin contact, rinse with 10% sodium thiosulfate to reduce iodine absorption .

Advanced: How can researchers design experiments to explore the compound’s applications in fluorinated material science?

Q. Methodological Answer :

- Polymer Functionalization : Incorporate into fluoropolymers via radical polymerization (AIBN initiator, 70°C) to enhance thermal stability .

- Liquid Crystal Synthesis : Test mesophase behavior by doping into cyanobiphenyl matrices and analyzing via polarizing optical microscopy .

- Table 2. Application-Specific Parameters

| Application | Method | Key Metric | Reference |

|---|---|---|---|

| Fluoropolymer | Radical Polymerization | Tg (°C) via DSC | |

| Liquid Crystals | Phase Behavior Analysis | Clearing Point (°C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.